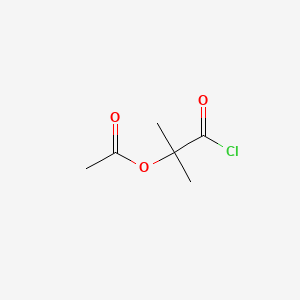

2-Acetoxyisobutyryl chloride

描述

2-Acetoxyisobutyryl chloride (CAS 40635-66-3) is an acyl chloride derivative with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.587 g/mol . Its IUPAC name is 1-chlorocarbonyl-1-methylethyl acetate, and it is structurally characterized by an acetyloxy group attached to a branched isobutyryl chloride backbone. This compound is widely utilized in organic synthesis, particularly in epoxidation reactions and nucleoside modifications, due to its reactivity as an acylating agent .

Key physical properties include a boiling point of 328.50 ± 0.50 K at 0.80 kPa and viscosity values ranging from 0.0031842 Pa·s at 311.81 K to 0.0003181 Pa·s at 501.04 K, as calculated using the Joback method .

属性

IUPAC Name |

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCRFLJLUNCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193641 | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-66-3 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxyisobutyroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Synthesis via Chlorination of 2-Acetoxyisobutyric Acid or Derivatives

The most common approach to prepare 2-acetoxyisobutyryl chloride involves chlorination of 2-acetoxyisobutyric acid or its esters using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5). However, detailed experimental data specific to this compound are limited in open literature. Instead, related acyl chlorides preparation methods provide a framework, emphasizing the need for anhydrous conditions and controlled temperature to prevent decomposition or side reactions.

Bromination of this compound to 2-Acetoxyisobutyryl Bromide

A related preparation step reported in patent JPH02256648A describes the bromination of this compound to obtain 2-acetoxyisobutyryl bromide using hydrogen bromide (HBr) gas under dry and controlled conditions. This process involves:

- Placing this compound in a reaction vessel flushed with dry nitrogen to remove moisture and air.

- Introducing approximately 1.1 to 1.5 moles of HBr per mole of this compound at ambient temperature.

- After reaction completion, purging the system with nitrogen to remove excess HBr.

- Optional purification by distillation under sealed conditions.

This method highlights the sensitivity of this compound to halogenation and the importance of precise stoichiometry and atmosphere control.

化学反应分析

2-Acetoxyisobutyryl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxyisobutyric acid and hydrochloric acid.

Reduction: It can be reduced to 2-acetoxyisobutyraldehyde using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthetic Applications

1. Synthesis of Nucleosides and Derivatives

2-Acetoxyisobutyryl chloride is used as a reagent for the selective chlorination of nucleosides, particularly uridine derivatives. The reaction leads to the formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridines, which are valuable intermediates in nucleoside synthesis. The mechanism involves the formation of an acetoxonium ion, facilitating nucleophilic attack by the hydroxyl groups present in the nucleosides .

Case Study Example :

In a study by Moffatt et al., uridine was treated with this compound, yielding high amounts of the desired chlorinated products under various solvent conditions. The efficiency of this method demonstrates the compound's role as a selective chlorinating agent in nucleoside chemistry .

2. Reaction with Alcohols and Diols

The compound reacts with isolated hydroxyl groups and vicinal diols to produce various acetoxy derivatives. For instance, treatment of primary alcohols with this compound results in the formation of esters or dioxolanones, depending on the reaction conditions. This ability to modify alcohols makes it an important reagent in organic synthesis .

Biological Applications

1. Antiviral Activity

Research has indicated that derivatives synthesized using this compound exhibit antiviral properties, particularly against HIV-1 protease. The structural modifications facilitated by this compound can enhance the potency of inhibitors developed for therapeutic applications .

Case Study Example :

A recent study demonstrated that a compound derived from this compound showed an IC₅₀ value of 0.017 nM against HIV-1 protease, indicating over a 150-fold increase in potency compared to existing inhibitors .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Chlorination | Nucleosides | 3'-O-acetyl-2'-chloro-2'-deoxyuridines | High |

| Esterification | Alcohols | Acetoxy esters | Varies |

| Dioxolanone Formation | Vicinal diols | Dioxolanones | Up to 51% |

| Synthesis of Antiviral Compounds | Various (HIV inhibitors) | Potent antiviral agents | >150-fold improvement |

| Study Reference | Compound Derived | Activity Description | IC₅₀ Value (nM) |

|---|---|---|---|

| Moffatt et al., 1972 | Uridine derivative | Antiviral activity | Not specified |

| Recent Study (2023) | HIV protease inhibitor | Enhanced potency | 0.017 |

作用机制

The mechanism of action of 2-acetoxyisobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Comparison with Structurally Similar Compounds

Reactivity in Epoxidation Reactions

2-Acetoxyisobutyryl chloride is critical in forming epoxides via nucleophilic substitution.

Nucleoside Modification

In uridine derivatization, this compound exhibits unique behavior compared to its bromo analog (2-acetoxyisobutyryl bromide). When reacted with uridine and excess LiBr, the chloride produces a mixture of 3',5'-di-O-acetyl-2'-bromo-2'-deoxyuridine (18) and 5'-O-acetyl derivatives (17) . In contrast, the bromide analog yields predominantly 17 , highlighting the chloride’s superior leaving group ability and compatibility with LiBr-mediated bromination .

| Reagent | Product Ratio (17:18) | Key Observation |

|---|---|---|

| This compound + LiBr | 1:1 | Enhanced 18 formation due to Cl⁻ displacement |

| 2-Acetoxyisobutyryl bromide | 3:1 | Favors 17 via direct bromination |

Physical and Thermodynamic Properties

Compared to linear acyl chlorides, this compound’s branched structure lowers its volatility and increases thermal stability. For instance, its boiling point (328.5 K ) is significantly higher than that of isobutyryl chloride (363 K for pure isobutyryl chloride), attributed to the stabilizing effect of the acetyloxy group .

生物活性

2-Acetoxyisobutyryl chloride (C6H9ClO3) is an acyl chloride derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, which can facilitate a range of chemical reactions. Its biological activity, while not extensively documented compared to other compounds, suggests potential applications in therapeutic contexts.

This compound is synthesized from 2-hydroxyisobutyric acid through acylation processes involving thionyl chloride. Its structure includes an acetoxy group, which may impart unique properties relevant to biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antiviral Properties : There is evidence suggesting that derivatives of this compound may possess antiviral activity, particularly against strains of viruses such as HIV-1. The structural modifications can enhance binding affinity to viral proteins, thereby inhibiting their function.

- Anticancer Potential : Some studies have explored the anticancer effects of similar acyl chlorides, indicating that they may induce apoptosis in cancer cells or inhibit proliferation through various pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of compounds similar to this compound demonstrated significant inhibitory effects on HIV-1 protease. The compound exhibited IC50 values in the picomolar range, suggesting a high level of potency against drug-resistant variants. The structural analysis provided insights into the binding interactions that enhance its efficacy ( ).

Case Study 2: Antimicrobial Properties

Research into antimicrobial peptides has highlighted the potential for derivatives of this compound to act as effective antimicrobial agents. These compounds were shown to possess dual functionality as both antimicrobial and anticancer peptides, indicating a broad spectrum of biological activity ( ).

The mechanisms by which this compound exerts its biological effects are largely attributed to its ability to modify nucleophilic sites on target biomolecules. For instance:

- Nucleophilic Substitution Reactions : The acyl chloride can react with hydroxyl groups on nucleosides or proteins, leading to modifications that alter their function.

- Membrane Disruption : In antimicrobial applications, the compound may integrate into bacterial membranes, compromising their integrity and leading to cell lysis.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of this compound. As with many acyl chlorides, it poses hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety measures should be implemented when working with this compound ( ).

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-acetoxyisobutyryl chloride, and how can experimental reproducibility be ensured?

- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, 2-acetoxyisobutyryl bromide reacts with nucleosides like uridine in acetonitrile under reflux (80°C for 3–6 hours). To ensure reproducibility, document reaction parameters (temperature, solvent purity, molar ratios) and validate product purity using NMR and elemental analysis. Chromatography (silica gel, chloroform-methanol) is critical for isolating byproducts, such as acetylated derivatives, which may form during incomplete reactions .

Q. Which analytical techniques are most reliable for quantifying this compound in plant extracts or reaction mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for identifying and quantifying the compound in complex matrices like Nicotiana glauca extracts. For synthetic mixtures, monitor reactions via UV-Vis spectroscopy (λmax ~258 nm in methanol) and confirm structural integrity using FT-IR (peaks at 1755 cm<sup>-1</sup> for ester carbonyl and 1700 cm<sup>-1</sup> for acyl chloride) .

Q. How does the chemotype variation of Nicotiana glauca affect the concentration of this compound across geographical locations?

- Methodological Answer : Chemotype profiling using hierarchical clustering (e.g., dendrograms) and similarity indices (e.g., Jaccard index) reveals location-dependent variations. For instance, Al-samer and Lasan populations showed 69.01% similarity in phytocomponents, with this compound dominating (86.85% in Almoadafeen). Standardize extraction protocols (methanol/hexane solvent systems) and GC-MS parameters to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during this compound-mediated acylation?

- Methodological Answer : Byproduct formation (e.g., acetylated derivatives) is influenced by reaction stoichiometry and catalyst choice. In nucleoside acylation, using lithium bromide as a catalyst reduces side reactions. Kinetic studies (HPLC monitoring) and DOE (Design of Experiments) can identify optimal molar ratios (e.g., 3:1 acyl chloride:nucleoside) and temperature thresholds (≤80°C) to suppress impurities .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/ORD discrepancies) for this compound derivatives?

- Methodological Answer : Conflicting optical rotation data (e.g., [α] values in pyridine vs. methanol) may arise from solvent-polarity effects or enantiomeric impurities. Use chiral chromatography (e.g., amylose-based columns) and computational modeling (DFT for ORD simulations) to correlate experimental and theoretical spectra. Cross-validate with X-ray crystallography for absolute configuration determination .

Q. How do ecological interactions influence the biosynthesis of this compound in invasive plant species like Nicotiana glauca?

- Methodological Answer : Ecological stress (e.g., pathogen exposure) may upregulate biosynthetic pathways. Metabolomic profiling (LC-MS/MS) and transcriptomics can identify linked enzymes (e.g., acyltransferases). Field studies comparing invasive vs. native populations (e.g., phytochemical similarity indices) reveal adaptive chemotype shifts. For example, anabasine co-occurrence with this compound suggests shared alkaloid regulatory mechanisms .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported yields of this compound derivatives across studies?

- Methodological Answer : Yield variability (e.g., 24% vs. 58% in nucleoside acylation) often stems from purification methods. Replicate experiments using identical silica gel chromatography conditions (1% methanol in chloroform) and report both isolated and crude yields. Provide supplementary TLC/HPLC traces to document purity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。